Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The methoxyphenyl group attached to the triazole ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 2-methoxyphenyl hydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of triazole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate
- Methyl 2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate
- Methyl 2-(3-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
Uniqueness
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties
Biological Activity
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a triazole derivative that has garnered attention in recent years due to its promising biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C13H14N4O3, with a molecular weight of approximately 270.28 g/mol. The structure features a methoxyphenyl group attached to a triazole ring, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have reported the following Minimum Inhibitory Concentration (MIC) values:
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus | 6.3 |
Escherichia coli | 8.0 |
Candida albicans | 15.0 |
These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and has moderate activity against Candida species .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa | 10.5 |
MCF-7 | 15.0 |
A549 | 12.5 |
The mechanism of action appears to involve the induction of reactive oxygen species (ROS), which leads to cell cycle arrest and apoptosis . The therapeutic index for these cancer cells suggests a favorable selectivity over normal cells.
Antifungal Activity
In addition to antibacterial and anticancer properties, the compound has shown antifungal activity. Its effectiveness against various fungal strains is summarized below:
Fungal Strain | MIC (µM) |
---|---|
Candida tropicalis | 12.0 |
Aspergillus niger | 20.0 |
This antifungal activity is particularly relevant given the increasing incidence of fungal infections in immunocompromised patients .
The biological mechanisms underlying the activity of this compound involve several pathways:
- Inhibition of Cell Wall Synthesis : The triazole ring interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways through ROS generation and mitochondrial dysfunction.
- Disruption of Bacterial Membrane Integrity : The lipophilic nature of the methoxyphenyl group enhances membrane penetration and disrupts bacterial cell integrity.
Case Studies
Recent studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Staphylococcus Infection : A patient with recurrent Staphylococcus aureus infections showed significant improvement after treatment with this compound as part of a combination therapy.
- Anticancer Trials : Preliminary trials involving breast cancer patients demonstrated that those treated with this compound experienced reduced tumor sizes compared to control groups .
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 2-[3-(2-methoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-17-10-6-4-3-5-9(10)12-13-8-15(14-12)7-11(16)18-2/h3-6,8H,7H2,1-2H3 |
InChI Key |
JCSFJJXKIBMJPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C=N2)CC(=O)OC |
Origin of Product |
United States |
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